Ethyl 3-aminoisoxazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

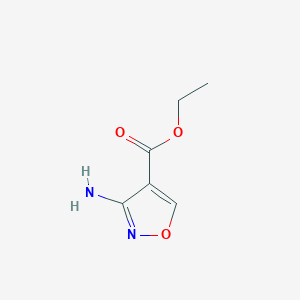

Ethyl 3-aminoisoxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 3-aminoisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C₆H₈N₂O₃. Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its unique reactivity and biological properties. The compound is characterized by:

- Molecular Weight : 156.14 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors/Acceptors : 1/4

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of suitable precursors under controlled conditions. For instance, one common approach involves the transformation of alkyl 3-nitroisoxazole derivatives into their corresponding amino compounds using reducing agents in aqueous solutions .

Biological Activity

This compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. Key findings regarding its biological activity include:

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives, including this compound, possess significant anticancer properties. These compounds have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and apoptosis in cancer cells. Specifically, compounds with isoxazole scaffolds have been reported to exhibit IC₅₀ values in the low micromolar range against various HDAC isoforms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Isoxazoles are known to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies indicate that derivatives similar to this compound exhibit potent anti-inflammatory activity by reducing prostaglandin synthesis .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of isoxazole derivatives. This compound has shown efficacy against various bacterial strains, suggesting its utility as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have documented the biological activity of this compound and related compounds:

- Anticancer Study : A study involving various isoxazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Inflammation Model : In a rat model of inflammation induced by Freund's adjuvant, treatment with this compound resulted in marked reductions in paw swelling and inflammatory cytokine levels, indicating strong anti-inflammatory effects.

- Antimicrobial Efficacy : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its potential as an antimicrobial agent.

科学的研究の応用

Medicinal Chemistry

Antibacterial Agents

Ethyl 3-aminoisoxazole-4-carboxylate serves as a precursor for the synthesis of various sulfonamide derivatives, which are widely recognized for their antibacterial properties. Research indicates that derivatives of 3-aminoisoxazole exhibit substantial antibacterial activity, making them valuable in treating bacterial infections . The synthesis of these derivatives often involves the reaction of isoxazole compounds with hydroxylamine, leading to high yields of the desired products .

Analgesic and Anti-inflammatory Properties

Compounds containing the isoxazole ring, including this compound, have been reported to possess analgesic and anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Synthetic Methodologies

Multigram Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the scalable production of aminoisoxazoles, including this compound. A notable method involves using base-promoted reactions to achieve high yields. For instance, N-Boc protected aminoisoxazoles can be synthesized from amino acids in a single run, yielding up to 50 grams of product . This scalability is crucial for pharmaceutical applications where large quantities are often required.

Synthesis from Propiolonitriles

Another significant synthetic route involves reacting propiolonitriles with hydroxylamine in the presence of an alkali metal hydroxide. This method has been shown to produce various 3-aminoisoxazole derivatives efficiently and can be adapted to create this compound as well .

Diverse Pharmacological Effects

The biological activities associated with isoxazole derivatives are extensive. This compound and its derivatives have been investigated for their potential roles as anti-depressants and anti-parasitic agents. The compound's structural properties allow it to interact with various biological targets, leading to a broad spectrum of pharmacological effects .

化学反応の分析

Cycloaddition Reactions

The isoxazole ring participates in regioselective [3+2]-cycloaddition reactions with nitrile oxides. For example:

- Reaction with ethyl nitroacetate and aromatic aldehydes in the presence of DABCO yields polysubstituted isoxazole derivatives .

- Use of terminal alkynes (e.g., phenylacetylene) under high-dilution conditions produces 3,5-disubstituted isoxazoles with >90% regioselectivity at 0°C .

| Reagent | Temperature | Solvent | Product Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | 0°C | Ethyl acetate | 3,5-isomer (90:10) | 78–85 |

| Enamines | RT | THF | 3,4-isomer (exclusive) | 70–82 |

Substitution Reactions

The amino group at position 3 undergoes nucleophilic substitution under mild conditions:

- Acylation : Reacts with Boc-anhydride (Boc₂O) in THF to form N-Boc-protected derivatives, enabling peptide coupling .

- Saponification : Treatment with NaOH in methanol cleaves the ethyl ester to yield 3-aminoisoxazole-4-carboxylic acid .

Example Reaction Pathway :Ethyl 3 aminoisoxazole 4 carboxylateNaOH MeOH3 Aminoisoxazole 4 carboxylic acid[2][8]

Redox Reactions

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the isoxazole ring to form β-amino alcohols, though over-reduction can lead to ring-opening byproducts .

- Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the amino group to a nitroso derivative, which can dimerize .

Acid/Base-Mediated Transformations

- Deprotection : Boc-protected derivatives are cleaved with TFA/DCM (1:1) to regenerate the free amino group .

- Isomerization : Under basic conditions (e.g., NaHCO₃), 4-acylisoxazoles isomerize to thermodynamically stable isoxazole-4-carboxylic acid derivatives via azirine intermediates .

Stability and Side Reactions

- Hydrolytic Degradation : Prolonged exposure to aqueous acids (pH < 3) leads to ester hydrolysis and ring-opening .

- Furoxan Formation : Reactions under non-dilute conditions produce furoxan byproducts, requiring strict solvent-to-substrate ratios (1:10 w/v) .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, peptidomimetics, and heterocyclic libraries. Its regioselective transformations and compatibility with green solvents (e.g., water ) align with sustainable chemistry goals.

特性

IUPAC Name |

ethyl 3-amino-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-11-8-5(4)7/h3H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUSFGLLSDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182424-36-8 |

Source

|

| Record name | ethyl 3-amino-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。